1-(4-Phenylpiperazin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
This compound features a phenylpiperazine moiety linked via an ethanone bridge to a [1,2,4]triazolo[4,3-b]pyridazin-3-yl sulfanyl group substituted with a thiophen-2-yl ring. The sulfanyl (-S-) linker may enhance solubility or modulate electronic properties compared to oxygen or methylene analogs. Synthetic routes likely involve coupling reactions between brominated ethanone intermediates and thiol-containing heterocycles, as seen in analogous compounds .
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS2/c28-20(26-12-10-25(11-13-26)16-5-2-1-3-6-16)15-30-21-23-22-19-9-8-17(24-27(19)21)18-7-4-14-29-18/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZCODLRTFEFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Phenylpiperazin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound features a phenylpiperazine moiety linked to a triazolo-pyridazine structure via a sulfanyl group. Its chemical formula is , and it possesses unique properties attributed to its heterocyclic components.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophenes and triazoles have shown effectiveness against various bacterial strains and fungi. The specific compound under consideration is hypothesized to possess similar activities due to the presence of the thiophenyl and triazole groups, which are known for their antimicrobial effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 15.62 | |
| Compound B | Antifungal | 10.00 | |
| Compound C | Antiviral | 5.00 |
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly through interactions with key molecular targets involved in cancer progression. Studies on similar piperazine derivatives have demonstrated activity against various cancer cell lines, indicating that this compound may also exhibit cytotoxic effects against tumor cells.
Case Study:
In a study examining the effects of piperazine derivatives on cancer cell lines, one derivative showed an IC50 value of 12 µM against breast cancer cells, suggesting that modifications to the piperazine structure can enhance anticancer activity .
Neurological Effects
Piperazine compounds are often studied for their effects on neurotransmitter systems. The phenylpiperazine moiety is known to interact with serotonin receptors, which may influence mood and anxiety disorders. Preliminary data suggest that the compound could modulate serotonergic pathways, potentially offering therapeutic benefits in psychiatric conditions.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve:
- Receptor Modulation: The phenylpiperazine component may interact with serotonin receptors.
- Enzyme Inhibition: The triazole moiety could inhibit enzymes involved in cellular signaling pathways.
- Membrane Interaction: The sulfanyl group may enhance membrane permeability, allowing better interaction with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Pharmacological Implications
The compound’s structural uniqueness lies in the fusion of phenylpiperazine with a triazolo-pyridazine-thiophene system. Below is a comparative analysis with structurally related analogs:
Key Observations:
- Heterocyclic Core : Unlike AZD5153’s methoxy-triazolo-pyridazine, the target compound’s thiophene-substituted triazolo-pyridazine may alter electron distribution, affecting binding to bromodomains or kinases .
- Piperazine Substitution : The phenyl group on piperazine contrasts with trifluoromethylphenyl in MK41, which could influence lipophilicity and metabolic stability .
Bioactivity and Hypotheses
- Bromodomain Inhibition : AZD5153’s triazolo-pyridazine core enables bivalent binding to BRD3. The target compound’s analogous core may share this activity, but the sulfanyl group’s electronegativity could alter binding kinetics .
- Antiproliferative Potential: Analogous phenylpiperazine derivatives in showed preliminary antiproliferative activity, suggesting the target compound may also target cancer pathways .
- CNS Activity: Phenylpiperazine moieties are prevalent in serotonin/dopamine receptor ligands, though the triazolo-pyridazine-thiophene system may redirect selectivity toward non-CNS targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
